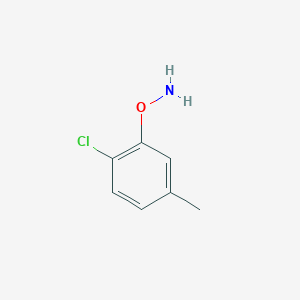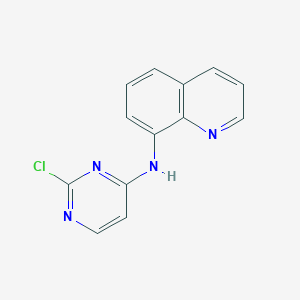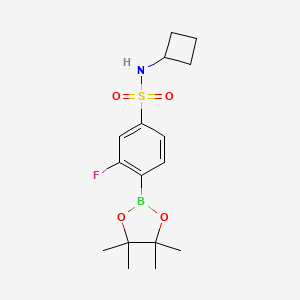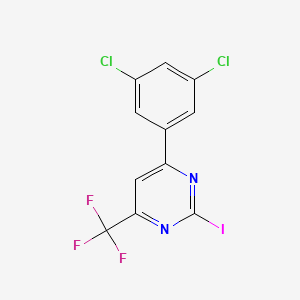![molecular formula C14H14N2 B13715457 4-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13715457.png)
4-[4-(3-Azetidinyl)phenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD32662289” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and potential uses in various scientific fields. The compound’s chemical formula and structure contribute to its distinct characteristics, making it a subject of interest in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32662289” involves a series of chemical reactions under controlled conditions. The specific synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis starts with the preparation of intermediate compounds, followed by their transformation into the final product through various chemical reactions.
Industrial Production Methods: In industrial settings, the production of “MFCD32662289” is optimized for large-scale manufacturing. This involves the use of advanced chemical reactors, precise temperature control, and efficient purification techniques. The goal is to achieve high yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: “MFCD32662289” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert “MFCD32662289” into its reduced forms, which may have different properties.
Substitution: The compound can participate in substitution reactions where one or more atoms in its structure are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary, but they typically involve the use of catalysts and specific solvents.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
“MFCD32662289” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on human health.
Industry: “MFCD32662289” is utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which “MFCD32662289” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, triggering a series of biochemical pathways that result in its observed effects.
Comparison with Similar Compounds
Compound A: Shares a similar molecular structure but differs in specific functional groups.
Compound B: Has comparable chemical properties but exhibits different biological activities.
Compound C: Similar in terms of industrial applications but varies in its synthesis route.
Uniqueness: “MFCD32662289” stands out due to its unique combination of chemical properties, biological activities, and industrial applications. Its distinct molecular structure allows for specific interactions and reactions that are not observed with other similar compounds.
Properties
Molecular Formula |
C14H14N2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-[4-(azetidin-3-yl)phenyl]pyridine |
InChI |
InChI=1S/C14H14N2/c1-3-12(14-9-16-10-14)4-2-11(1)13-5-7-15-8-6-13/h1-8,14,16H,9-10H2 |
InChI Key |
JLMDMJKFMVRMNB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B13715386.png)
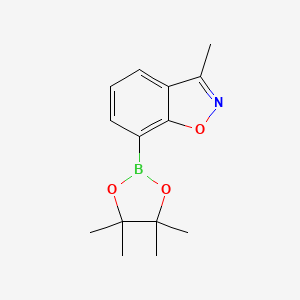
![N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride](/img/structure/B13715402.png)
![4-Boc-8-(1-phenylethyl)-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B13715404.png)
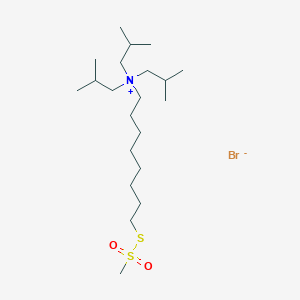
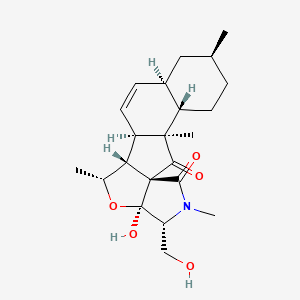
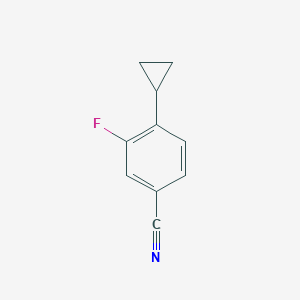

![1-[1-(3-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13715439.png)
